2-Aminoquinolin-5-ol
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Overview
Description
2-Aminoquinolin-5-ol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoquinolin-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with glyoxylic acid under reflux conditions can yield this compound . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the compound into different aminoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with potential biological activities .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including malaria and cancer.
Industry: 2-Aminoquinolin-5-ol is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Aminoquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound can inhibit the activity of certain enzymes involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Primaquine: Another antimalarial drug that shares structural similarities with 2-Aminoquinolin-5-ol.
Hydroxychloroquine: Used for the treatment of malaria and autoimmune diseases
Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-aminoquinolin-5-ol |
InChI |
InChI=1S/C9H8N2O/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H,(H2,10,11) |
InChI Key |
JHUPRBCZHSHQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C(=C1)O |
Origin of Product |
United States |
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